![molecular formula C7H3FLiN3O2 B2602228 Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2361636-19-1](/img/structure/B2602228.png)

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

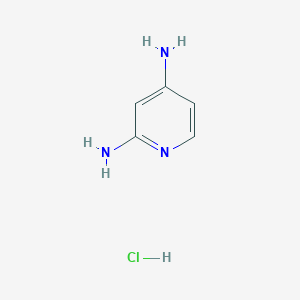

“Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound with the Inchi Code 1S/C8H4F3N3O2.Li . It is a lithium salt .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code 1S/C8H4F3N3O2.Li . The molecular weight is 187.06 .Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 187.06 . The storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Deprotonative Metalation

Deprotonative Metalation in Triazolopyridines

Ghenia Bentabed-Ababsa et al. (2009) explored the regioselective metalation of [1,2,3]triazolo[1,5-a]pyridine derivatives using lithium arylmagnesates and lithium arylcadmates. This study demonstrates the potential for creating complex structures through metalation, which could have implications for developing new materials or chemical processes (Bentabed-Ababsa et al., 2009).

Triazolopyridines Metalation and Electrophilic Reactions

Gurnos Jones and D. Sliskovic (1982) investigated the lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to produce various derivatives. Their findings are essential for understanding how triazolopyridines can be chemically manipulated, which has implications for synthesizing new compounds in pharmaceutical and material sciences (Jones & Sliskovic, 1982).

Chemical Synthesis and Applications

Synthesis of Triazolopyridine Ester Derivatives

Elliot J. Latham and S. Stanforth (1995) explored the synthesis of 1,2,3‐triazolo[1,5‐a]pyridine ester derivatives through lithiation. Their work contributes to the field of synthetic chemistry, particularly in the creation of specialized esters which could have various applications (Latham & Stanforth, 1995).

Fluoroionophore for Selective Sensing

D. Maity and T. Govindaraju (2010) developed a pyrrolidine constrained bipyridyl-dansyl fluoroionophore for selectively sensing Al(3+). This study is significant in analytical chemistry, particularly in developing sensitive detection methods for specific ions (Maity & Govindaraju, 2010).

Lithium Phenolates in Solvents

- Aggregation of Lithium Phenolates: L. M. Jackman and Bradley D. Smith (1988) studied the structures and aggregation behaviors of lithium phenolates in various solvents. This research is pivotal in understanding solvation dynamics and molecular interactions in non-polar environments, which has implications in material science and solvent chemistry (Jackman & Smith, 1988).

Safety And Hazards

Eigenschaften

IUPAC Name |

lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVYIGJOVQJZHX-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FLiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium;8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2602146.png)

![N-(3,4-dimethylphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2602147.png)

![1-(6-methylpyridazin-3-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2602150.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylsulfanylbenzamide](/img/structure/B2602152.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2602161.png)

![methyl 2-[(4-(1,3-benzodioxol-5-ylmethylene)-1-{[4-(2,6-dimethylphenyl)piperazino]methyl}-5-oxo-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B2602162.png)

![4-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2602165.png)